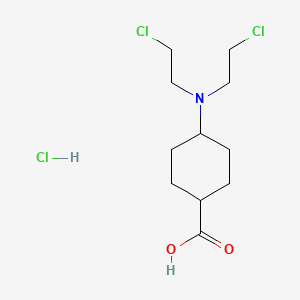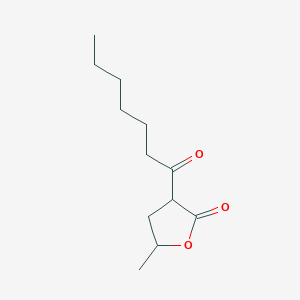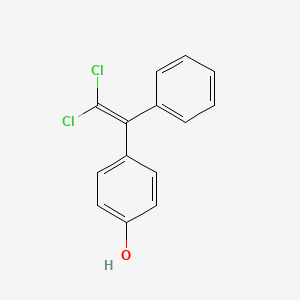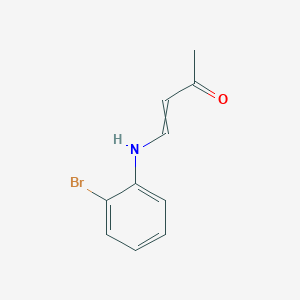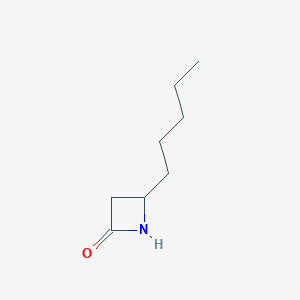
Phosphinic acid, propyl-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phosphinic acid, propyl-, ethyl ester is an organophosphorus compound that belongs to the class of phosphinic acids and their esters These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an alkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Phosphinic acid, propyl-, ethyl ester can be synthesized through several methods. One common method involves the esterification of phosphinic acids with alcohols. For example, the reaction of propylphosphinic acid with ethanol in the presence of an acid catalyst such as concentrated sulfuric acid can yield this compound . Another method involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired ester .
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification processes. These processes often use continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphinic acid, propyl-, ethyl ester undergoes several types of chemical reactions, including hydrolysis, oxidation, and substitution reactions.
Hydrolysis: The ester can be hydrolyzed under acidic or basic conditions to yield the corresponding phosphinic acid and alcohol.
Oxidation: Oxidation of phosphinic acid esters can lead to the formation of phosphonic acids.
Substitution: The ester can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Hydrolysis: Yields phosphinic acid and ethanol.
Oxidation: Produces phosphonic acids.
Substitution: Forms various substituted phosphinic acid derivatives.
Wissenschaftliche Forschungsanwendungen
Phosphinic acid, propyl-, ethyl ester has several scientific research applications:
Wirkmechanismus
The mechanism of action of phosphinic acid, propyl-, ethyl ester involves its interaction with molecular targets such as enzymes. For example, as an enzyme inhibitor, it can bind to the active site of metalloproteases, interfering with their catalytic activity . This interaction often involves the formation of a stable complex between the ester and the enzyme, preventing the enzyme from binding to its natural substrate .
Vergleich Mit ähnlichen Verbindungen
Phosphinic acid, propyl-, ethyl ester can be compared with other similar compounds such as phosphonic acids and phosphonates.
Phosphonic Acids: These compounds have a similar structure but contain a direct P-C bond instead of a P-O-C bond.
Phosphonates: These esters of phosphonic acids are used in a variety of applications, including as herbicides and flame retardants.
List of Similar Compounds
- Phosphonic acid, methyl ester
- Phosphonic acid, ethyl ester
- Phosphonic acid, propyl ester
- Phosphinic acid, methyl-, ethyl ester
- Phosphinic acid, ethyl-, propyl ester
Eigenschaften
CAS-Nummer |
104902-88-7 |
|---|---|
Molekularformel |
C5H12O2P+ |
Molekulargewicht |
135.12 g/mol |
IUPAC-Name |
ethoxy-oxo-propylphosphanium |
InChI |
InChI=1S/C5H12O2P/c1-3-5-8(6)7-4-2/h3-5H2,1-2H3/q+1 |
InChI-Schlüssel |
TXEVDFUHDMVRCN-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[P+](=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl [4-(4-aminophenyl)-1H-1,2,3-triazol-1-yl]acetate](/img/structure/B14338415.png)
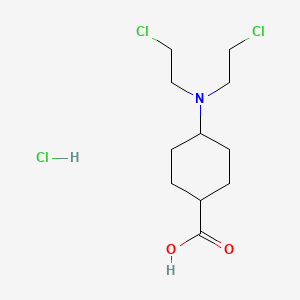
![1-[4-(2-Amino-1,3-thiazol-4-yl)thiophen-2-yl]ethan-1-one](/img/structure/B14338427.png)
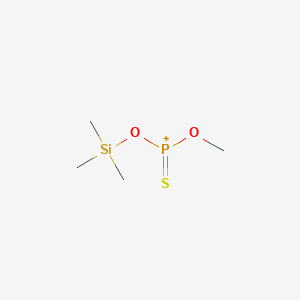
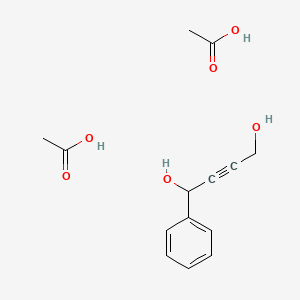
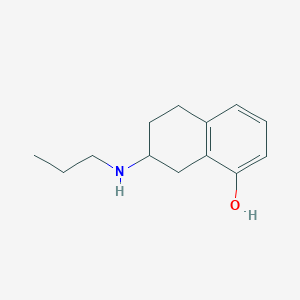
![2-{[(2-Phenylpropan-2-yl)oxy]methyl}oxirane](/img/structure/B14338450.png)
![2,2'-[(E)-Diazenediyl]bis(N-hydroxy-2-methylpropanamide)](/img/structure/B14338451.png)
